molecular formula C14H11N5 B2480989 2-((1H-1,2,3-benzotriazol-1-ylmethyl)amino)benzenecarbonitrile CAS No. 298217-94-4

2-((1H-1,2,3-benzotriazol-1-ylmethyl)amino)benzenecarbonitrile

Cat. No. B2480989
CAS RN: 298217-94-4
M. Wt: 249.277
InChI Key: XKKURCHWFDDYSL-UHFFFAOYSA-N
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Description

Benzotriazole derivatives, including "2-((1H-1,2,3-benzotriazol-1-ylmethyl)amino)benzenecarbonitrile", are of significant interest in chemical research due to their versatile applications and chemical properties. These compounds are synthesized and utilized in various chemical reactions, demonstrating unique physical and chemical properties.

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves coupling reactions and the use of specific reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) for esterification of carboxylic acids under mild conditions (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008). These synthetic routes highlight the compound's utility in facilitating efficient chemical bond formation.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including potential configurations and bonding patterns, can be elucidated using spectroscopic analyses and X-ray crystallography. For instance, studies have determined the structure of related compounds through detailed spectral methods, confirming their molecular geometry and electronic structure (N. T. Abdel Ghani & A. Mansour, 2011).

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Compounds incorporating 1H-benzotriazole moiety, including derivatives of 2-aminothiophene-3-carbonitrile and 2-thioxopyridine-3-carbonitrile, have been synthesized and exhibited promising antimicrobial and antifungal activities. These compounds, characterized by their structural and spectral data, contribute to the development of potential therapeutic agents (Al-Omran, El-Khair, & Mohareb, 2002).

Chemical Properties and Synthesis

  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide has been synthesized through the reaction of 1H-benzotriazole and 2-bromomethylisoindole-1,3-dione. The compound's structure, characterized by intramolecular hydrogen bonding, reveals significant insights into its chemical properties (Wang, Jian, & Liu, 2008).

Hydrothermal Synthesis for Novel Compounds

  • A novel three-dimensional manganese coordination compound was synthesized using a hydrothermal method involving benzotriazol-1-yl-acetonitrile. This compound, featuring azide and benzotriazol-1-yl-acetic acid as multi-dentate ligands, showcases the versatility of benzotriazole derivatives in forming complex structures with potential applications in material sciences (Wang, Fu, Xu, & Ye, 2011).

properties

IUPAC Name

2-(benzotriazol-1-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c15-9-11-5-1-2-6-12(11)16-10-19-14-8-4-3-7-13(14)17-18-19/h1-8,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKURCHWFDDYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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